molecular formula C21H33N3O2 B11346184 2-(4-methylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide

2-(4-methylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide

Cat. No.: B11346184
M. Wt: 359.5 g/mol
InChI Key: OQUVTPIXIGNPGR-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a piperazine ring, a cyclohexyl group, and a phenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Cyclohexylamine Derivative Formation: The next step involves the reaction of cyclohexylamine with a suitable protecting group to form a protected cyclohexylamine derivative.

    Coupling Reaction: The final step is the coupling of the phenoxyacetic acid intermediate with the protected cyclohexylamine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenoxy group.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenoxy or piperazine groups.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the phenoxy or piperazine positions.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The piperazine ring is known to interact with receptor sites, modulating their activity and leading to various biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-methylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide offers unique properties due to the presence of the 4-methylphenoxy group, which can influence its binding affinity and specificity towards certain receptors. This makes it a valuable compound for targeted therapeutic applications and biochemical studies.

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C21H33N3O2/c1-18-6-8-19(9-7-18)26-16-20(25)22-17-21(10-4-3-5-11-21)24-14-12-23(2)13-15-24/h6-9H,3-5,10-17H2,1-2H3,(H,22,25)

InChI Key

OQUVTPIXIGNPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCN(CC3)C

Origin of Product

United States

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